Methyl 11-hydroxyhexadecanoate can be derived from natural sources or synthesized through various chemical processes. It belongs to the class of fatty acid methyl esters and is categorized under hydroxy fatty acids, which are characterized by the presence of hydroxyl functional groups on their carbon chains. This classification is crucial for understanding the compound's reactivity and potential applications.
The synthesis of methyl 11-hydroxyhexadecanoate typically involves the following methods:
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and substrate concentration to optimize yield and selectivity. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to confirm the structure and purity of the synthesized compound .
Methyl 11-hydroxyhexadecanoate consists of a long hydrocarbon chain with a hydroxyl group at the 11th carbon position. The structural formula can be represented as follows:
Methyl 11-hydroxyhexadecanoate can participate in several chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The reactivity of the hydroxyl group makes it a versatile intermediate in organic synthesis .
The mechanism by which methyl 11-hydroxyhexadecanoate exerts its effects in biological systems typically involves its role as a substrate for various enzymes involved in lipid metabolism. Hydroxy fatty acids are known to influence cell signaling pathways and may have implications in metabolic processes.
Research indicates that hydroxy fatty acids can modulate inflammation and immune responses, potentially acting through pathways involving peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .
Relevant data indicate that these properties may vary slightly based on synthesis methods and purity levels .
Methyl 11-hydroxyhexadecanoate has several scientific applications:
In prokaryotic systems, the biosynthesis of methyl hydroxy fatty acids like methyl 11-hydroxyhexadecanoate occurs through specialized enzymatic pathways that modify standard fatty acid backbones. Rhodobacter sphaeroides and Rhodopseudomonas palustris utilize S-adenosyl methionine (SAM)-dependent methyltransferases to introduce methyl branches at specific carbon positions. For instance, UfaM catalyzes the SAM-dependent methylation of cis-vaccenic acid (18:1) to generate 11-methyloctadec-12-enoic acid (11Me-12t-18:1), a key intermediate in furan fatty acid biosynthesis [2]. This reaction occurs on pre-existing phospholipid fatty acid chains, demonstrating in situ modification of membrane lipids. Subsequent desaturation by UfaD converts 11Me-12t-18:1 into (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) [2].
The terminal hydroxylation step involves a novel oxygenase, UfaO, which incorporates atmospheric oxygen (O₂) into the diunsaturated intermediate to form the furan ring of monomethylated furan fatty acids (9M5-FuFA). Molecular evidence confirms that O₂-derived oxygen is incorporated into the furan ring, making UfaO a pivotal enzyme for ring cyclization [2]. In engineered Escherichia coli systems, the Pseudomonas putida GPo1-derived AlkBGT hydroxylation system enables ω-hydroxylation of medium-chain fatty acids (C8–C12). This three-component system (AlkB: monooxygenase; AlkG: rubredoxin; AlkT: rubredoxin reductase) uses NADH to functionalize terminal methyl groups, though mid-chain hydroxylation requires substrate specificity engineering [9].
Metabolic engineering strategies significantly enhance hydroxy fatty acid yields:
Table 1: Key Enzymes in Microbial Hydroxy Fatty Acid Biosynthesis
Enzyme | Organism | Function | Product |
---|---|---|---|
UfaM | Rhodobacter sphaeroides | SAM-dependent methylation at C11 | 11Me-12t-18:1 |
UfaD | Rhodobacter sphaeroides | Desaturation of methylated intermediates | 11Me-10t,12t-18:2 |
UfaO | Rhodobacter sphaeroides | O₂-dependent furan ring formation | 9M5-FuFA |
AlkBGT | Pseudomonas putida GPo1 | ω-Hydroxylation of medium-chain fatty acids | ω-Hydroxyoctanoic acid (C8) |
FadL | Engineered E. coli | Fatty acid transmembrane transport | Enhanced substrate availability |
Eukaryotic hydroxy fatty acid biosynthesis relies on cytochrome P450 monooxygenases (CYPs) and acyltransferases that exhibit stringent regiospecificity. Unlike prokaryotes, eukaryotes channel hydroxy fatty acids into storage lipids to mitigate toxicity. For example, castor bean (Ricinus communis) acyltransferases PDAT1A and DGAT2 redirect ricinoleic acid (12-hydroxyoleate) into triacylglycerols (TAGs), preventing the accumulation of hydroxy fatty acids in membrane phospholipids that cause chlorosis and impaired photosynthesis in Arabidopsis [3]. This compartmentalization is crucial for maintaining membrane fluidity and cellular function.
CYPs drive hydroxylation with precision:
Regulatory mechanisms include:
Table 2: Eukaryotic Enzymes for Hydroxy Fatty Acid Metabolism
Enzyme | Organism | Function | Metabolic Impact |
---|---|---|---|
CYP86A | Arabidopsis thaliana | ω-Hydroxylation of alkanes | Cutin synthesis |
PDAT1A | Ricinus communis | Acyl transfer to diacylglycerol | TAG sequestration of hydroxy-FAs |
DGAT2 | Ricinus communis | Acyl-CoA–dependent TAG assembly | Enhanced oil mobility |
WRINKLED1 | Arabidopsis thaliana | Transcriptional activation of FA synthesis | Compensation for hydroxy-FA toxicity |
Hydroxy fatty acid pathways exhibit deep evolutionary conservation from bacteria to plants, driven by enzymatic adaptations to ecological niches. The core machinery—SAM-dependent methyltransferases, desaturases, and oxygenases—appears in α-proteobacteria (Rhodobacter), γ-proteobacteria (Pseudomonas), and plants, suggesting horizontal gene transfer or convergent evolution [2] [9]. Key conserved elements include:
However, substrate specificity diverges markedly:
Table 3: Conserved Domains in Hydroxy Fatty Acid Biosynthesis
Protein Family | Prokaryotes | Eukaryotes | Functional Conservation |
---|---|---|---|
SAM-Mtases | UfaM (methylation at C11) | – | Methyl-branch introduction |
Desaturases | UfaD (diene formation) | FAD2/FAD3 (oleate desaturation) | Double-bond insertion |
Oxygenases | UfaO (O₂-dependent cyclization) | CYP703/CYP704 (in-chain -OH) | Regiospecific oxidation |
Transporters | FadL (FA uptake) | LTPG (cuticular lipid export) | Transmembrane substrate shuttling |
Pathway repurposing is evident in plant-insect coevolution. Bacterial furan fatty acids (e.g., 9M5-FuFA) function as antioxidants against singlet oxygen (¹O₂), a role co-opted by plants where 16-hydroxypalmitate integrates into sphingolipids for membrane stability [10]. The MetaCyc database confirms 16-hydroxypalmitate (ω-hydroxyhexadecanoate) as a universal intermediate in alkane biosynthesis across taxa, including Arabidopsis thaliana [10]. KEGG annotations further reveal homologous genes in cysteine/methionine metabolism (e.g., SAM synthetase) supporting methylated hydroxy fatty acid production in both bacteria (e.g., Rhodobacter) and plants (e.g., Prunus persica) [7].
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